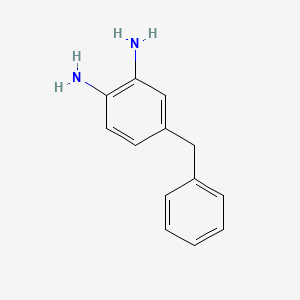

4-Benzylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-benzylbenzene-1,2-diamine |

InChI |

InChI=1S/C13H14N2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,14-15H2 |

InChI Key |

SVGBLPSTNYMRBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Significance of Ortho Phenylenediamines As Synthon Architectures

Ortho-phenylenediamines, also known as 1,2-diaminobenzenes, are a class of aromatic compounds that serve as pivotal building blocks, or synthons, in the field of organic synthesis. Their unique structure, featuring two amino groups on adjacent carbons of a benzene (B151609) ring, allows for a wide range of chemical transformations. solubilityofthings.com This structural arrangement provides a planar geometry that influences their reactivity. solubilityofthings.com The presence of two nucleophilic amine groups makes them versatile reactants in various chemical reactions, including nucleophilic substitutions and condensation reactions. solubilityofthings.com

These compounds are crucial intermediates in the production of a diverse array of chemicals, including dyes, pigments, and rubber chemicals. solubilityofthings.comsciencemadness.org In the realm of materials science, ortho-phenylenediamines are used in the synthesis of new polymers and functional materials. evitachem.com Furthermore, they are extensively utilized as precursors for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and pharmaceutical research. solubilityofthings.comresearchgate.net Specifically, they are foundational for creating benzimidazoles, benzotriazolium salts, and other biologically active molecules. mdpi.com For instance, 1,2-disubstituted benzimidazoles derived from substituted diaminobenzenes have been investigated for their potential cytotoxic effects on cancer cells. mdpi.com

The reactivity of ortho-phenylenediamines can be tuned by the introduction of various substituents on the benzene ring. Electron-donating groups can enhance the nucleophilicity of the amine groups, facilitating cyclization and condensation reactions, while electron-withdrawing groups can decrease nucleophilicity, often requiring more forceful reaction conditions. This adaptability makes ortho-phenylenediamines a highly valuable and versatile scaffold in the design and synthesis of complex organic molecules.

Historical Development and Evolution of Research on N Substituted Benzene 1,2 Diamines

The study of benzene-1,2-diamine and its derivatives has a long history, with initial synthesis methods being widely known. mdpi.com Early research focused on their fundamental reactivity and their utility as starting materials for various chemical products. A significant milestone in the evolution of research on these compounds was the development of methods for N-substitution, which involves attaching a substituent to one of the nitrogen atoms of the diamine. This modification opened up new avenues for creating a wider variety of derivatives with tailored properties.

Initially, the synthesis of N-substituted benzene-1,2-diamines often involved direct alkylation or arylation, but these methods sometimes led to mixtures of products and required purification. Over time, more controlled and selective synthetic strategies were developed. For example, a common two-step process involves the nucleophilic aromatic substitution of a nitro-containing precursor, followed by the reduction of the nitro group to an amine. mdpi.comresearchgate.net This approach allows for the precise introduction of a desired substituent.

The development of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has been crucial in characterizing these compounds and understanding their structures and properties. As the understanding of their chemical behavior grew, so did the interest in their potential applications. Researchers began to explore the use of N-substituted benzene-1,2-diamines in more complex synthetic endeavors, such as in the creation of organocatalysts and materials for organic electronic devices. mdpi.commdpi.com The ability to introduce a wide range of substituents onto the nitrogen atom has allowed for the fine-tuning of the electronic and steric properties of the resulting molecules, leading to a broad spectrum of applications in various fields of chemistry.

Current Research Paradigms and Untapped Potentials of N Benzylbenzene 1,2 Diamine Derivatives

Current research on N-benzylbenzene-1,2-diamine and its derivatives is focused on leveraging its unique structural features for applications in medicinal chemistry, materials science, and organocatalysis. evitachem.com The presence of the benzyl (B1604629) group enhances the compound's lipophilicity, which can improve its solubility in organic solvents and its ability to penetrate cell membranes, making it a promising scaffold for drug development.

One significant area of investigation is its use as a precursor for the synthesis of benzimidazole (B57391) derivatives. evitachem.com Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, and N-benzylbenzene-1,2-diamine provides a versatile starting point for creating novel benzimidazole-based therapeutic agents. encyclopedia.pubdiva-portal.org For example, studies have explored the inhibitory effects of benzene-1,2-diamine derivatives on enzymes like SIRT2, highlighting their potential as lead compounds for new drugs.

In materials science, the structural properties of N-benzylbenzene-1,2-diamine make it a candidate for the development of new polymers and functional materials. evitachem.com Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows for further functionalization and the creation of materials with specific properties. evitachem.com

Furthermore, N-benzylbenzene-1,2-diamine derivatives are being explored as components of organocatalysts. mdpi.commdpi.com These catalysts, which are metal-free organic molecules, are of great interest for their potential to promote chemical reactions in a more environmentally friendly manner. The diamine scaffold can be modified to create catalysts with specific activities and selectivities.

Despite the progress made, there are still untapped potentials for N-benzylbenzene-1,2-diamine derivatives. Further research could explore the synthesis of a wider range of derivatives with different substituents on the benzyl group or the benzene (B151609) ring to systematically study their structure-activity relationships. Investigating their potential in areas such as organic light-emitting diodes (OLEDs), where related diaminobenzene derivatives have shown promise, could also be a fruitful avenue for future research. mdpi.com The development of more efficient and sustainable synthetic methods for these compounds also remains an important goal. preprints.org

Comparative Analysis with Other Substituted Benzene 1,2 Diamine Scaffolds in Research

Catalytic Hydrogenation of N-Benzyl-2-nitroaniline Precursors

A primary route to N-benzylbenzene-1,2-diamine involves the reduction of an N-benzyl-2-nitroaniline precursor. mdpi.comchemicalbook.com Catalytic hydrogenation stands out as a widely employed method for this transformation due to its efficiency and selectivity. mdpi.comevitachem.com

Optimization of Catalytic Systems (e.g., Palladium-on-Carbon)

The choice of catalyst is paramount for the successful hydrogenation of N-benzyl-2-nitroaniline. Palladium-on-carbon (Pd/C) is a commonly utilized catalyst for the reduction of nitro groups. vulcanchem.com The efficiency of the catalytic system can be significantly influenced by the catalyst's properties, such as particle size and the nature of the support material. For instance, mesoporous structures can enhance catalytic activity. mdpi.com

Research has shown that nanocatalysts, such as those based on gold or cerium oxide, can exhibit high efficiency in the reduction of nitroaromatics. rsc.orgtandfonline.com Additionally, single-atom catalysts, like cobalt supported on N-doped carbon, have demonstrated superior performance in the selective hydrogenation of nitrobenzene, a related transformation. bohrium.com The optimization of these catalytic systems often involves tailoring the metal nanoparticles and the support to maximize activity and selectivity. rsc.orgacs.orgnih.gov

| Catalyst System | Key Features | Application Example | Reference |

|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Widely used, effective for nitro group reduction. | Hydrogenation of N-substituted nitroanilines. | mdpi.comvulcanchem.com |

| Mesoporous Pd@SBA-15 | Enhanced catalytic activity due to mesoporous structure. | Continuous-flow hydrogenation of nitroaromatics. | mdpi.com |

| Cobalt Single-Atom Catalyst (Co SAs/NC) | High activity and selectivity. | Selective hydrogenation of nitrobenzene. | bohrium.com |

| Cerium Oxide Nanoparticles (CeO₂ NPs) | High efficiency under microwave irradiation. | Reduction of 2-nitroaniline (B44862). | tandfonline.com |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent and the fine-tuning of reaction parameters are crucial for optimizing the catalytic hydrogenation of nitroaromatic compounds. The nature of the solvent can significantly influence the reaction rate and selectivity. researchgate.netrsc.org Protic solvents, such as alcohols, have been shown to provide higher conversion and product yields in some hydrogenation reactions. rsc.org For example, in the hydrogenation of nitrobenzene, a mixture of ethanol (B145695) and water was found to enhance both activity and selectivity. bohrium.com

Reaction parameters such as temperature, pressure, and stirring speed also play a vital role. For the hydrogenation of p-nitroaniline to p-phenylenediamine (B122844), optimal conditions were identified as a reaction temperature of 50°C and a pressure of 3.0 MPa to achieve high conversion and yield. researchgate.net In continuous-flow systems, parameters like flow rate and residence time are critical for process optimization. mdpi.com

Nucleophilic Aromatic Substitution Routes to N-Benzyl-2-nitroaniline Intermediates

The synthesis of the N-benzyl-2-nitroaniline intermediate is often achieved through nucleophilic aromatic substitution (SNAᵣ). mdpi.comevitachem.com This reaction typically involves the substitution of a leaving group on an activated aromatic ring by a nucleophile. numberanalytics.commasterorganicchemistry.com

Regioselectivity and Control in Substitution Reactions

In SNAᵣ reactions, the presence of electron-withdrawing groups, such as a nitro group (-NO₂), on the aromatic ring is crucial for activating the ring towards nucleophilic attack. numberanalytics.commasterorganicchemistry.com The position of these activating groups relative to the leaving group dictates the regioselectivity of the reaction. Substitution occurs preferentially at the positions ortho and para to the electron-withdrawing group. masterorganicchemistry.comnih.gov

For the synthesis of N-benzyl-2-nitroaniline, a common starting material is 1-fluoro-2-nitrobenzene, where the fluorine atom is the leaving group. mdpi.com The reaction with benzylamine (B48309) as the nucleophile leads to the desired product. The regioselectivity is controlled by the activating effect of the nitro group, directing the substitution to the carbon atom to which the fluorine is attached. Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity by calculating the relative stabilities of the isomeric σ-complex intermediates. epa.govresearchgate.net

Influence of Leaving Groups on Reaction Efficiency

The efficiency of a nucleophilic aromatic substitution reaction is significantly influenced by the nature of the leaving group. numberanalytics.comnih.gov A good leaving group is one that can readily depart from the aromatic ring. The commonly observed reactivity order for leaving groups in activated aryl halides is F > NO₂ > Cl ≈ Br > I. nih.govresearchgate.net

This trend, known as the "element effect," is influenced by several factors, including the electronegativity and polarizability of the leaving group, as well as solvation effects. nih.gov Fluorine, being highly electronegative, strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Although the C-F bond is strong, its cleavage is not the rate-limiting step in many SNAᵣ reactions. masterorganicchemistry.com The choice of leaving group is therefore a critical parameter in designing an efficient synthesis of N-benzyl-2-nitroaniline intermediates.

| Leaving Group | Reactivity Order | Key Influencing Factors | Reference |

|---|---|---|---|

| Halogens | F > Cl ≈ Br > I | Electronegativity, Polarizability, Solvation Effects | nih.govresearchgate.net |

| Nitro Group (NO₂) | Often a good leaving group, comparable to halogens. | Strong electron-withdrawing nature. | nih.gov |

| Methoxy Group (OCH₃) | Generally considered a poor leaving group. | Can be activated under specific conditions. | thieme-connect.com |

Reductive Amination Strategies for N-Benzylbenzene-1,2-diamine Formation

Reductive amination offers an alternative pathway to N-benzylbenzene-1,2-diamine and its analogues. evitachem.comnih.gov This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. arkat-usa.orgias.ac.in

For the synthesis of N-benzylbenzene-1,2-diamine, this could involve the reaction of a suitable amino-substituted aldehyde or ketone with benzylamine, followed by reduction. A more direct approach involves the reductive amination of an aldehyde with an amine in the presence of a reducing agent. arkat-usa.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. arkat-usa.orgias.ac.in The reaction conditions, including the choice of solvent and the presence of an acid catalyst, can be optimized to ensure complete imine formation before the reduction step. arkat-usa.org While this method is versatile, attempts to synthesize certain complex derivatives of benzene-1,2-diamine via reductive amination have been reported to be unsuccessful, highlighting the importance of substrate scope and reaction optimization. mdpi.comresearchgate.net

Exploration of Reducing Agents and Conditions

A primary and well-established route to synthesizing this compound involves the reduction of a corresponding nitroaniline precursor, such as N-benzyl-4-nitroaniline. The efficiency and selectivity of this transformation are highly dependent on the choice of reducing agent and the reaction conditions.

A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C). mdpi.comvulcanchem.com Another approach is the use of chemical reductants. For instance, the reduction of N-benzyl-4-chloro-2-nitroaniline to N¹-benzyl-4-chlorobenzene-1,2-diamine has been achieved with a high yield of 98% using iron powder in a mixture of ethanol and water, with ammonium (B1175870) chloride, at a temperature of 80°C. chemicalbook.com

Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor in the presence of a catalyst. Various systems have been developed for the CTH of nitroarenes. For example, ammonium formate (B1220265) can serve as a hydrogen source with a palladium on carbon (Pd/C) catalyst. mdpi.com Another efficient system employs formic acid as the hydrogen donor with a reusable heterogeneous Pd/ZrP catalyst, which has demonstrated high activity and chemoselectivity for the reduction of nitro groups without the need for a base. rsc.org

Recent research has also explored the use of non-noble metal catalysts for nitro group reductions. Cobalt(II) complexes have been shown to be effective catalysts for the reduction of 4-nitroaniline (B120555) to p-phenylenediamine using sodium borohydride (NaBH₄) as the reductant. researchcommons.org Similarly, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an efficient and magnetically recoverable catalyst for the reduction of 2-nitroaniline and 4-nitroaniline, achieving high conversion rates in short reaction times. researchgate.net The mechanism on non-noble metals like nickel is proposed to involve the initial dissociation of the N-O bonds, leading to a partially oxidized catalyst surface, followed by sequential hydrogenation steps. rsc.org

| Reducing System | Substrate Example | Product | Yield | Key Conditions | Reference |

|---|---|---|---|---|---|

| Fe/NH₄Cl | N-benzyl-4-chloro-2-nitroaniline | N¹-benzyl-4-chlorobenzene-1,2-diamine | 98% | EtOH/H₂O, 80°C | chemicalbook.com |

| Pd/ZrP, HCOOH | Substituted Nitroarenes | Substituted Anilines | High | Base-free | rsc.org |

| Co(II) complex, NaBH₄ | 4-Nitroaniline | p-Phenylenediamine | - | Room Temperature | researchcommons.org |

| CuFe₂O₄, NaBH₄ | 2-Nitroaniline | o-Phenylenediamine (B120857) | 95.6% conversion | Aqueous medium, 90s | researchgate.net |

Cross-Coupling Approaches for N-Arylation/N-Benzylation (e.g., Chan-Lam Coupling on Substituted Diamines)

Cross-coupling reactions provide a powerful and versatile methodology for the formation of C-N bonds, enabling the direct N-arylation or N-benzylation of diamines. The Chan-Lam coupling, a copper-catalyzed reaction between an amine and a boronic acid, is particularly noteworthy for its mild reaction conditions, often conducted at room temperature and open to the air. organic-chemistry.orgrsc.org

This reaction is highly versatile, accommodating a wide range of N-H containing compounds, including anilines, amides, and carbamates. organic-chemistry.org The Chan-Lam coupling can be performed with either a stoichiometric amount of copper(II) or a catalytic amount of a copper catalyst that is reoxidized by an external oxidant, such as atmospheric oxygen. organic-chemistry.orgrsc.org For example, the coupling of benzylic boronic esters with primary anilines has been reported to selectively produce mono-alkylated amine products. acs.org

The efficiency of the Chan-Lam coupling can be significantly influenced by the choice of ligands, base, and solvent. Copper(II) acetate (B1210297) is a commonly used catalyst, and the reaction can be promoted by additives like pyridine. organic-chemistry.orgrsc.org Recent advancements have focused on developing ligand-free and base-free protocols to enhance the reaction's greenness and practicality. rsc.org For instance, the coupling of indoles and anilines has been achieved using Cu(OAc)₂ without any ligand or base in an oxygen atmosphere. rsc.org

Mechanistic Pathways of Catalytic Cross-Coupling Reactions

The mechanism of the copper-catalyzed N-arylation reaction, such as the Chan-Lam coupling, is complex and has been the subject of extensive study. It is generally accepted that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.

The proposed mechanism often involves the following key steps:

Ligand Exchange/Complexation: The amine substrate coordinates to the copper(I) catalyst. nih.govacs.org

Deprotonation: A base facilitates the deprotonation of the coordinated amine to form a copper(I) amidate complex. nih.gov

Oxidative Addition: The aryl halide or boronic acid undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate. acs.orgrsc.org

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) species, yielding the N-arylated product and regenerating the copper(I) catalyst. organic-chemistry.orgrsc.org

Mechanistic studies have highlighted the crucial role of chelating diamine ligands in controlling the concentration and stability of the active catalytic species. nih.govnih.gov DFT (Density Functional Theory) studies have been employed to investigate the reaction pathways and the energetics of the intermediates and transition states, providing deeper insights into the reaction mechanism. rsc.orgresearchgate.net For example, studies on the coupling of piperidine (B6355638) with iodobenzene (B50100) suggest that the aryl halide activation proceeds via an oxidative addition mechanism. acs.org

Ligand Design for Enhanced Catalytic Performance

The design and selection of ligands are critical for optimizing the performance of copper-catalyzed cross-coupling reactions. Ligands can influence the solubility, stability, and reactivity of the copper catalyst, thereby affecting the reaction rate, yield, and substrate scope.

Chelating diamine ligands have been shown to be particularly effective in promoting copper-catalyzed N-arylation reactions. nih.govnih.gov The choice of ligand can also impact the selectivity of the reaction. For instance, in the Chan-Lam coupling, the use of specific ligands can help to avoid common side reactions. acs.org

Recent research has focused on the development of novel ligand systems to improve catalytic efficiency. For example, morpholine-tethered 2-methylquinoline (B7769805) has been identified as a highly active ligand for the Chan-Lam coupling. rsc.org The use of pi-ligands, such as alkynes and allenes, has also been investigated and shown to have a beneficial effect on the coupling of boronic acids with arylamines. escholarship.org Furthermore, chiral diamines have been explored for achieving atropisomeric selectivity in the synthesis of chiral aryl C-N bonds. rsc.org The development of well-defined copper complexes with specific ligands has become an area of intense research to create more efficient and selective catalysts for Chan-Lam reactions. sioc-journal.cn

Green Chemistry Principles in N-Benzylbenzene-1,2-diamine Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for developing sustainable and environmentally benign processes. This involves the use of safer solvents, reducing waste, and improving energy efficiency. rsc.orgias.ac.in

Solvent-Free Synthesis Approaches

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several methods for the synthesis of aromatic amines have been adapted to solvent-free conditions.

For the reduction of nitro compounds, a key step in one synthetic route to this compound, solvent-free protocols have been developed. One such method involves the reduction of aromatic nitro compounds with sodium borohydride in the presence of bis-thiourea complexes of various metal chlorides at room temperature, affording amines in high yields. jcsp.org.pkjcsp.org.pk Another approach utilizes alumina-supported hydrazine (B178648) under microwave irradiation for the efficient reduction of aromatic nitro compounds. researchgate.net Mechanochemical ball milling has also been employed for the catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate as a solid hydrogen source, providing a simple and clean method for synthesizing anilines. mdpi.com Additionally, a solvent-free reduction of aromatic nitro compounds has been reported using zinc dust and concentrated hydrochloric acid, where the zinc dust acts as both a catalyst and a reactant. asianpubs.org

| Method | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Reduction of Nitro Compounds | NaBH₄ / Bis-thiourea metal complexes | Room temperature, high yields | jcsp.org.pkjcsp.org.pk |

| Reduction of Nitro Compounds | Hydrazine hydrate (B1144303) / Alumina | Microwave irradiation | researchgate.net |

| Catalytic Transfer Hydrogenation | Ammonium formate / Pd-C | Mechanochemical ball milling | mdpi.com |

| Reduction of Nitro Compounds | Zn / Conc. HCl | Zinc acts as catalyst and reactant | asianpubs.org |

Energy-Efficient Reaction Protocols

Improving energy efficiency is a core principle of green chemistry. This can be achieved by conducting reactions at lower temperatures, reducing reaction times, or using alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of N-acyl-N'-arylhexahydropyrimidines and hexahydro-1,3-diazepines has been successfully achieved using microwave irradiation in water, which combines the benefits of rapid heating and a green solvent. conicet.gov.ar The use of microwave irradiation has also been applied to the solvent-free reduction of nitro compounds with alumina-supported hydrazine, demonstrating an energy-efficient approach. researchgate.net

Furthermore, developing highly active catalysts that can operate under mild conditions (e.g., room temperature and atmospheric pressure) is key to creating energy-efficient protocols. The Chan-Lam coupling, which can often be performed at room temperature, is an excellent example of an energy-efficient C-N bond-forming reaction. organic-chemistry.orgrsc.org The synthesis of aromatic primary amines from renewable phenols has been achieved in a fixed-bed reactor under ambient pressure, showcasing an energy-efficient process that aligns with green chemistry principles. rsc.org

Advanced Reaction Monitoring Techniques in Synthesis Development

The precise control and optimization of synthetic routes for complex molecules such as this compound and its analogues are critically dependent on a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. Traditional methods of reaction monitoring, which often rely on withdrawing aliquots for offline analysis (e.g., Thin-Layer Chromatography or High-Performance Liquid Chromatography), can introduce time delays and may not provide a true representation of the reaction state. chemicalbook.com The adoption of Process Analytical Technology (PAT) has spurred a move towards advanced, real-time monitoring techniques that provide continuous data streams from within the reaction vessel. nih.gov These in-situ methods enable dynamic control over reaction parameters, leading to improved yield, purity, and safety, which is especially crucial in multi-step syntheses. nih.gov

In-situ spectroscopy stands at the forefront of advanced reaction monitoring, allowing chemists to "watch" a reaction as it happens without disturbing the system. By inserting a probe directly into the reaction mixture or flowing the mixture through a spectroscopic cell, real-time data on the concentration of reactants, intermediates, and products can be acquired. beilstein-journals.org This data-rich approach is invaluable for understanding reaction mechanisms, identifying transient species, and ensuring the desired product quality. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are particularly powerful for monitoring the synthesis of aromatic diamines. nih.govresearchgate.netmagritek.com

In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a supremely informative technique for reaction monitoring due to its quantitative nature and high structural resolution. magritek.com The integration of benchtop NMR spectrometers into laboratory fume hoods and continuous flow reactors allows for the direct, on-line analysis of reaction mixtures. beilstein-journals.orgmagritek.com For the synthesis of this compound, which is commonly achieved via the reduction of a nitroaniline precursor like N-benzyl-2-nitroaniline, ¹H NMR can be used to track the reaction progress. Key applications include:

Quantitative Monitoring : The signals in an NMR spectrum are directly proportional to the molar concentration of the corresponding nuclei. magritek.com By monitoring the integrals of specific, non-overlapping peaks for the reactant and the product over time, a precise kinetic profile of the reaction can be constructed.

Mechanism Elucidation : The detection and characterization of reaction intermediates can provide critical insights into the reaction mechanism, which might be missed by offline analysis. beilstein-journals.org

The progress of the reduction can be followed by observing the disappearance of proton signals adjacent to the nitro group in the starting material and the simultaneous appearance of new signals corresponding to the protons of the newly formed this compound.

| Time (minutes) | Reactant Concentration (mol/L) | Product Concentration (mol/L) | Conversion (%) |

|---|---|---|---|

| 0 | 0.50 | 0.00 | 0.0 |

| 10 | 0.35 | 0.15 | 30.0 |

| 20 | 0.21 | 0.29 | 58.0 |

| 30 | 0.10 | 0.40 | 80.0 |

| 40 | 0.04 | 0.46 | 92.0 |

| 50 | 0.01 | 0.49 | 98.0 |

| 60 | <0.01 | >0.49 | >99.0 |

In-Situ Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that excel at monitoring changes in functional groups, making them ideal for tracking key transformations in a synthesis. researchgate.net Both can be implemented using fiber-optic probes for in-situ analysis in batch or flow reactors. nih.gov

In the synthesis of this compound from its nitro precursor, FTIR spectroscopy is particularly sensitive to the changes involving polar functional groups. The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (–NO₂) are easily monitored. mdpi.com As the reduction proceeds, the intensity of these bands decreases, while new bands corresponding to the N–H stretching vibrations of the newly formed primary amine (–NH₂) appear. mdpi.com

Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations. It is particularly advantageous for reactions in aqueous or protic media, as the Raman signal of water is very weak, unlike its strong absorption in the infrared spectrum. researchgate.net It can effectively monitor changes in the aromatic ring substitution pattern and the disappearance of the symmetric nitro stretch. The combined use of both IR and Raman spectroscopy can provide a more complete picture of the reaction system. researchgate.net

| Functional Group | Spectroscopic Technique | Characteristic Frequency (cm⁻¹) | Expected Change During Reaction |

|---|---|---|---|

| Nitro (asymmetric stretch) | FTIR | ~1530-1550 | Disappearance |

| Nitro (symmetric stretch) | FTIR / Raman | ~1340-1360 | Disappearance |

| Primary Amine (N-H stretch) | FTIR | ~3300-3500 (doublet) | Appearance |

| Primary Amine (N-H bend) | FTIR | ~1600-1650 | Appearance |

| C-N Stretch (Aromatic) | Raman / FTIR | ~1250-1350 | Shift and/or Appearance |

By leveraging these sophisticated in-situ spectroscopic techniques, chemists can achieve a level of process understanding and control that is unattainable with traditional methods. This leads to the development of more robust, efficient, and safer synthetic methodologies for valuable compounds like this compound.

Heterocyclic Annulation Reactions

The ortho-disposed amino groups of this compound are ideally suited for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. These annulation reactions are fundamental in constructing key scaffolds for medicinal chemistry and materials science.

Synthesis of Benzimidazoles from this compound

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from this compound. nih.gov The general approach involves the reaction of the diamine with a one-carbon electrophile, which, after condensation and subsequent cyclization, forms the imidazole (B134444) ring fused to the benzene ring.

The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. uit.nonih.gov This reaction, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, typically requires acidic conditions and heating to drive the dehydration and cyclization process. semanticscholar.org

When this compound reacts with an aldehyde, the initial step is the formation of a Schiff base, which then undergoes intramolecular cyclization. Subsequent oxidation or dehydrogenation of the resulting dihydrobenzimidazole intermediate yields the final aromatic benzimidazole. mdpi.com A variety of catalysts, including Lewis or Brønsted acids, can be employed to facilitate this transformation. uit.no For instance, the reaction can be promoted by catalysts such as chlorosulfonic acid, providing good to excellent yields under mild conditions. rsc.org Modern, environmentally friendly methods utilize catalysts like nano-Fe2O3 in aqueous media or employ microwave irradiation to accelerate the reaction. nih.govjchemrev.com

Similarly, condensation with carboxylic acids or their derivatives (esters, acid chlorides) is a well-established route. semanticscholar.orgnih.gov The reaction of o-phenylenediamines with carboxylic acids can be carried out under microwave irradiation, sometimes mediated by reagents like propylphosphonic anhydride (B1165640) (T3P), to afford benzimidazoles efficiently. jchemrev.com Microdroplet synthesis has also emerged as a rapid, metal-free method for reacting o-aryl diamines with carboxylic acids under ambient conditions. nih.gov

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes/Carboxylic Acids

| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorosulfonic Acid | Aromatic Aldehydes | Mild Conditions | Good to Excellent | rsc.org |

| Nano-Fe₂O₃ | Substituted Aromatic Aldehydes | Aqueous Medium | High | nih.gov |

| MgCl₂·6H₂O | Aldehydes | - | High | rsc.org |

| Propylphosphonic Anhydride (T₃P) | Carboxylic Acids | Microwave Irradiation | - | jchemrev.com |

| Ammonium Chloride | Aldehydes | Ethanol, 80-90 °C | - | encyclopedia.pub |

This table presents generalized findings for o-phenylenediamines, which are applicable to this compound.

Oxidative cyclization offers an alternative pathway to benzimidazoles from this compound and aldehydes. In this approach, the intermediate formed after condensation is oxidized in situ to drive the aromatization of the benzimidazole ring. Various oxidizing agents can be used, such as hydrogen peroxide, oxone, or even molecular oxygen, often in the presence of a catalyst. organic-chemistry.orgbeilstein-journals.org

A metal-free oxidative C-N coupling between the sp³ C-H of the benzyl group and the free N-H of readily available N¹-benzyl-1,2-phenylenediamines can be achieved using oxygen and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org Another method involves the condensation of the diamine with an aldehyde, followed by oxidative dehydrogenation of the intermediate, which can be facilitated by reagents like barium manganate (B1198562) or oxone in wet DMF. beilstein-journals.org Supported gold nanoparticles (Au/TiO₂) have also been shown to efficiently catalyze the oxidative cyclization of o-phenylenediamine with aldehydes under ambient conditions without the need for external oxidants. mdpi.com

A recent study demonstrated a mild method for the cyclization of N-benzyl-o-phenylenediamine with α-hydroxy ketones like acetoin (B143602) in the presence of trifluoroacetic acid at room temperature. rsc.org This reaction proceeds through a 5-exo-tet cyclization followed by an oxidative conversion to the benzimidazole product. rsc.org

Table 2: Oxidative Cyclization Methods for Benzimidazole Synthesis

| Oxidant/Catalyst | Substrates | Conditions | Reference |

|---|---|---|---|

| Oxygen / TEMPO | N¹-benzyl-1,2-phenylenediamines | Metal-free | organic-chemistry.org |

| Oxone | o-Phenylenediamine, Aldehydes | Wet DMF, Room Temp. | beilstein-journals.org |

| Barium Manganate | o-Phenylenediamine, Aldehydes | Ambient Temp. | beilstein-journals.org |

| Au/TiO₂ | o-Phenylenediamine, Aldehydes | CHCl₃:MeOH, Ambient Temp. | mdpi.com |

This table presents generalized findings for o-phenylenediamines, which are applicable to this compound.

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles readily accessible from this compound. The standard and most widespread method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. nih.govsapub.orgresearchgate.net This reaction is typically catalyzed by acids and can be performed in various solvents, including ethanol or toluene. nih.govnih.gov

The reaction between this compound and a 1,2-diketone proceeds via a double condensation, forming two imine bonds, followed by cyclization and dehydration to yield the stable, aromatic quinoxaline ring system. Numerous catalysts have been developed to improve the efficiency and environmental friendliness of this reaction, including cerium(IV) ammonium nitrate (B79036) (CAN), iodine, and recyclable alumina-supported heteropolyoxometalates. nih.govnih.gov These modern methods often allow the reaction to proceed under milder conditions, such as at room temperature, with high yields and shorter reaction times. researchgate.netnih.gov

Table 3: Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Dicarbonyl Compound | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenol | Benzil | EtOH/H₂O | Room Temp. | High to Excellent | sapub.org |

| (NH₄)₆Mo₇O₂₄·4H₂O | Various 1,2-diketones | EtOH/H₂O | Room Temp. | Good to Excellent | nih.gov |

| Alumina-Supported Heteropolyoxometalates | Benzil | Toluene | Room Temp. | 92% | nih.gov |

| Cerium(IV) Ammonium Nitrate (CAN) | Substituted Benzils | Water or MeCN | - | - | nih.gov |

This table presents generalized findings for o-phenylenediamines, which are applicable to this compound.

Exploration of Other Nitrogen-Containing Heterocycles (e.g., Benzodiazepines)

The versatile reactivity of this compound extends to the synthesis of other heterocyclic systems, notably benzodiazepines. Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. rsc.org The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with ketones, β-dicarbonyl compounds, or α,β-unsaturated carbonyl compounds (chalcones). nih.govresearchgate.netrsc.org

For example, the reaction of 1,2-diaminobenzene with 3-benzylpentane-2,4-dione has been shown to yield a 1,5-benzodiazepine. rsc.org The reaction is often facilitated by an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like silica-alumina, to promote the cyclocondensation. nih.govacs.org Various catalysts, including zeolites, have been developed to make the process more efficient and selective, often allowing the reaction to proceed at room temperature. researchgate.net

Schiff Base Formation and Imine Chemistry

The reaction of a primary amine with an aldehyde or ketone to form an imine is known as Schiff base formation. scispace.comdergipark.org.tr this compound, having two primary amine groups, can react with carbonyl compounds to form mono- or bis-Schiff bases depending on the stoichiometry. jocpr.com The formation of the C=N (azomethine) bond is a reversible condensation reaction that typically involves the removal of water. scispace.com

The formation of a mono-Schiff base is a crucial first step in many of the heterocyclic annulation reactions discussed previously, such as the synthesis of benzimidazoles from aldehydes. mdpi.combeilstein-journals.org The initial imine can undergo intramolecular cyclization with the adjacent amino group. The reactivity of the Schiff base is influenced by the substituents; for example, an electron-withdrawing group on the aldehyde can affect the properties of the resulting imine. dergipark.org.tr The synthesis can be carried out under various conditions, including solvent-free grinding or in aqueous media, reflecting green chemistry principles. scispace.comjocpr.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinoxaline |

| Benzodiazepine |

| N-benzyl-o-phenylenediamine |

| Acetoin |

| Trifluoroacetic acid |

| Benzil |

| Glyoxal |

| p-Toluenesulfonic acid |

| 3-Benzylpentane-2,4-dione |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |

| Oxone |

| Barium manganate |

| Cerium(IV) ammonium nitrate |

| Propylphosphonic anhydride |

Stoichiometric Control in Mono- and Bis-Imine Formation

The reaction of o-phenylenediamines with carbonyl compounds can lead to the formation of either mono- or bis-Schiff base derivatives. The selective synthesis of these products is crucial for their subsequent use in ligand design and catalysis. The presence of the N-benzyl group in this compound introduces electronic and steric differences between the two amine functionalities, which can be exploited for selective mono-condensation.

The formation of unsymmetrical Schiff bases from o-phenylenediamine derivatives has been demonstrated, where a mono-condensation product is first isolated and then reacted with a different aldehyde. yu.edu.jo This stepwise approach ensures the synthesis of the desired unsymmetrical product. For instance, the reaction of a substituted o-phenylenediamine with one equivalent of an acetonaphthone derivative yields the mono-Schiff base, which can then be reacted with a second, different aldehyde to form the unsymmetrical tetradentate ligand. yu.edu.jo

Alternatively, controlling the stoichiometry of the reactants can favor the formation of the mono-adduct. The reaction between phenylenediamine and isobutyraldehyde (B47883) in a 1:2 molar ratio leads to the formation of the diimine product. magritek.com However, monitoring the reaction over time reveals the initial formation of the mono-imine, which is then converted to the diimine as the reaction progresses. magritek.com This suggests that by using a 1:1 stoichiometric ratio of this compound to a carbonyl compound, the formation of the mono-Schiff base can be favored. The less sterically hindered and more basic primary amine is expected to react preferentially, leading to a single imine linkage. Subsequent reaction with another equivalent of the same or a different aldehyde would then lead to the bis-imine.

The synthesis of symmetrical and unsymmetrical Schiff bases derived from o-phenylenediamine and various salicylaldehydes has been achieved by controlling the reaction stoichiometry. jocpr.com Symmetrical bis-Schiff bases were prepared by reacting o-phenylenediamine with two equivalents of the respective aldehyde, while unsymmetrical Schiff bases were synthesized by reacting the diamine in a 1:1:1 ratio with two different aldehydes. jocpr.com This highlights the feasibility of controlling the outcome of the condensation reaction through careful manipulation of the reactant ratios.

Stereochemical Considerations in Schiff Base Generation

The formation of Schiff bases from chiral diamines and aldehydes is a powerful method for generating chiral ligands for asymmetric catalysis. nih.gov While this compound is itself achiral, its reaction with a chiral aldehyde would result in the formation of a chiral Schiff base. The stereochemistry of the resulting imine would be influenced by the stereocenter in the aldehyde.

In the context of this compound, a bis-Schiff base derived from it would be a tetradentate ligand. Upon coordination to a metal ion, the ligand can adopt different conformations. For instance, salen-type ligands derived from 1,2-diamines can form planar structures, and the relative orientation of substituents can lead to different conformers with varying stabilities. unilag.edu.ng The bulky benzyl group on one of the nitrogen atoms in a Schiff base derived from this compound would likely play a significant role in dictating the stereochemical outcome of metal complexation, favoring the formation of specific isomers to minimize steric hindrance.

The study of Schiff base complexes of cobalt(II) has shown that the stereochemistry of the complex is influenced by the nature of the diamine bridge. acs.org This indicates that the benzyl-substituted phenylenediamine backbone of a Schiff base derived from this compound would impart specific stereochemical constraints on the resulting metal complexes.

Metal Coordination Chemistry and Ligand Design

The presence of two nitrogen donor atoms in this compound makes it an excellent candidate for the design of bidentate and tetradentate ligands for transition metal complexes. The coordination chemistry of these complexes is of great interest due to their potential applications in various fields, including catalysis.

Chelation Behavior of N-Benzylbenzene-1,2-diamine as a Bidentate Ligand

This compound can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the diamine moiety. This chelation forms a stable five-membered ring with the metal ion. The coordination behavior of related N-substituted o-phenylenediamine derivatives has been studied extensively. For example, platinum(II) complexes have been synthesized with ligands derived from 1,2-phenylenediamine and N-benzyl ethylenediamine. scielo.br In these complexes, the diamine ligands coordinate to the platinum center, as evidenced by the appearance of Pt-N stretching vibrations in the IR spectra. scielo.br

The coordination of N,N'-dibenzylethane-1,2-diamine to Cu(II) and Ni(II) has been shown to result in octahedral complexes where the ligand acts in a bidentate fashion. nih.gov Similarly, N,N'-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine coordinates to various transition metals as a tri- or tetradentate ligand, with the o-phenylenediamine nitrogen atoms participating in the coordination. mdpi.com These examples strongly suggest that this compound will readily form stable chelate complexes with a variety of transition metals through its two nitrogen atoms.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from o-phenylenediamine is well-established. mdpi.commdpi.com These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent. mdpi.com For example, copper(II) and nickel(II) complexes of unsymmetrical Schiff bases derived from substituted o-phenylenediamines have been synthesized and characterized. yu.edu.jo The formation of the complexes is confirmed by spectroscopic methods, and in some cases, by single-crystal X-ray diffraction. yu.edu.jomdpi.com

The synthesis of near-IR-absorbing transition metal complexes with a redox-active ligand derived from N,N'-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine has been reported. mdpi.com The solid-state structures of these complexes were determined by single-crystal X-ray diffraction, revealing the coordination environment of the metal centers. mdpi.com A series of homoleptic tetravalent transition-metal and actinide Schiff base complexes with a ligand featuring a rigid phenyl backbone have also been synthesized and structurally characterized. bohrium.com

Table 1: Structural Data for Representative Metal Complexes with Related o-Phenylenediamine-Based Ligands

| Ligand | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| N,N'-dibenzylethane-1,2-diamine | Cu(II) | Elongated Octahedral | Cu-N: 2.05-2.07 | nih.gov |

| N,N'-dibenzylethane-1,2-diamine | Ni(II) | Regular Octahedral | Ni-N: 2.10-2.12 | nih.gov |

| N,N'-bis(3-ethoxy-2-hydroxybenzylidene)-1,2-phenylenediamine | Cu(II) | Distorted Square Pyramidal | Cu-N: 1.95-1.97 | mdpi.com |

| N,N'-bis(3-ethoxy-2-hydroxybenzylidene)-1,2-phenylenediamine | Ni(II) | Distorted Square Planar | Ni-N: 1.84-1.85 | mdpi.com |

Application of N-Benzylbenzene-1,2-diamine Complexes in Catalysis

Metal complexes of Schiff bases derived from diamines are widely used as catalysts in a variety of organic transformations. scispace.comresearchgate.netconscientiabeam.comscispace.com These reactions include oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.netscispace.com The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates.

Complexes of Schiff bases derived from o-phenylenediamine have shown catalytic activity in various reactions. jocpr.comscispace.com For example, four-coordinated Co(II) Schiff base complexes are active in the oxygenation of alkenes. scispace.comresearchgate.net While specific catalytic applications of this compound complexes are not extensively reported, the known catalytic activity of related complexes suggests their potential in this area. For instance, a mono-Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine, which is structurally analogous to a Schiff base of this compound, forms metal complexes that exhibit catalytic activity in organic transformations. nih.gov

The synthesis of benzimidazoles from o-phenylenediamine and aldehydes can be catalyzed by supported gold nanoparticles, a process that proceeds through an imine intermediate. mdpi.com This highlights the potential of in-situ generated Schiff bases of this compound and their subsequent metal complexes to catalyze similar cyclization reactions.

Asymmetric Catalysis and Enantioselective Transformations

Chiral Schiff base complexes are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govresearchgate.net These catalysts are effective in a wide range of enantioselective reactions, including epoxidations, cyclopropanations, and Henry reactions. globalresearchonline.netacs.org

The design of chiral ligands is crucial for achieving high enantioselectivity. This is often accomplished by using a chiral diamine or a chiral aldehyde in the synthesis of the Schiff base. While this compound is achiral, it can be used to generate chiral catalysts in several ways. Reaction with a chiral aldehyde would produce a chiral Schiff base ligand. Alternatively, a chiral auxiliary could be attached to the benzene ring of the diamine.

A prominent example of a successful chiral Schiff base catalyst is the Jacobsen catalyst, which is a manganese(III)-salen complex used for the enantioselective epoxidation of unfunctionalized alkenes. metu.edu.tr The salen ligand is derived from a chiral 1,2-diaminocyclohexane. This demonstrates the principle of using chiral diamine backbones to induce asymmetry.

Although there are no specific reports on the use of this compound-derived complexes in asymmetric catalysis, the general principles of asymmetric catalyst design suggest that such applications are feasible. For example, chiral copper(II) Schiff base complexes have been encapsulated in zeolite and used for the enantioselective Henry reaction, showing high enantioselectivity. acs.org This "ship in a bottle" approach could potentially be applied to complexes of Schiff bases derived from this compound.

Table 2: Examples of Enantioselective Reactions Catalyzed by Chiral Schiff Base Complexes

| Reaction Type | Chiral Ligand | Metal Ion | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Epoxidation | Salen derivative from chiral 1,2-diaminocyclohexane | Mn(III) | Unfunctionalized alkenes | High ee | metu.edu.tr |

| Henry Reaction | Chiral Schiff base in zeolite | Cu(II) | Benzaldehyde and nitromethane | 84% ee | acs.org |

| Aziridination | Tridentate Schiff base from 1-amino-2-indanol | Cr(III) | Styrene and trimethylsilyl (B98337) azide | up to 94% ee | rsc.org |

| Aldol Condensation | Binaphthyl-di-t-butylsalicylic acid Schiff base | Ti(IV) | Dienolate and various aldehydes | 88-97% ee | globalresearchonline.net |

Homogeneous Catalysis for Organic Transformations

Derivatives of this compound are instrumental in the development of homogeneous catalysts. These catalysts are utilized in a variety of organic transformations, including the synthesis of quinazoline (B50416) derivatives. For instance, a cationic ruthenium-hydride complex has been shown to be effective in the synthesis of arylquinazolines. arabjchem.org Furthermore, benzene-1,2-diamine derivatives can act as hydrogen bond donors in non-covalent organocatalysts. mdpi.com The synthesis of such organocatalysts often involves a multi-step process that can include nucleophilic aromatic substitution, alkylation, and reduction, followed by derivatization of the primary aromatic amino group through acylation, sulfonylation, or further alkylation. mdpi.com

In one study, bifunctional, noncovalent organocatalysts were synthesized based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, which incorporated a 1,2-benzenediamine unit as a hydrogen-bond donor. These catalysts were tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While the conversions were incomplete, they demonstrated the potential of these systems in asymmetric catalysis. mdpi.com

Acylation and Sulfonylation Reactions on Amine Functionalities

The amine groups of this compound readily undergo acylation and sulfonylation. Acylation involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a common strategy for the synthesis of more complex molecules. For example, N-acylation of a related 2-nitrobenzene-1,4-diamine with heptanoyl chloride under basic conditions is a key step in the synthesis of certain derivatives. semanticscholar.org

Sulfonylation, the reaction with a sulfonyl halide, yields a sulfonamide. This functional group is a key component in many pharmaceuticals. The derivatization of benzene-1,2-diamine building blocks through sulfonation has been used to create libraries of noncovalent organocatalysts. mdpi.com A general procedure for sulfonylation involves reacting the diamine with a sulfonyl chloride in the presence of a base.

A study on the synthesis of bifunctional organocatalysts reported the preparation of sulfonamides from a chiral benzene-1,2-diamine building block. mdpi.com The resulting sulfonamides were one of four subclasses of organocatalysts synthesized and tested for their catalytic activity. mdpi.com

Alkylation and Reductive Alkylation of Amine Groups

Alkylation of the amine groups in this compound introduces alkyl substituents. Direct alkylation can be achieved using alkyl halides. For instance, the reaction of o-phenylenediamine with benzyl bromide in the presence of potassium carbonate in DMF yields N-benzylbenzene-1,2-diamine. clockss.org To control the degree of alkylation, protection of one of the amine groups may be necessary.

Reductive alkylation, also known as reductive amination, is another powerful method for introducing alkyl groups. This one-pot reaction involves the formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. smolecule.comarkat-usa.org Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride. mdpi.comarkat-usa.org For example, the reductive alkylation of N¹-((1R,2R)-2-(dimethylamino)cyclohexyl)benzene-1,2-diamine with an aldehyde in the presence of sodium cyanoborohydride and acetic acid has been reported. mdpi.com However, some reductive amination attempts, such as the reaction of a diamine with 10-pyrrolidinecamphor using NaBH₃CN, have been reported to be unsuccessful. mdpi.comresearchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Direct Alkylation | Benzyl bromide, K₂CO₃, DMF | N-benzylbenzene-1,2-diamine | clockss.org |

| Reductive Alkylation | Aldehyde, NaCNBH₃, Acetic Acid | N-alkylated diamine | mdpi.com |

Investigation of Oxidation and Reduction Pathways

The amine functionalities and the aromatic ring of this compound are susceptible to both oxidation and reduction.

Oxidation: The amine groups can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate, which can lead to the formation of nitroso compounds or quinones. evitachem.comsmolecule.com For example, the oxidation of 1,2,4-benzenetriol (B23740) with silver carbonate on Celite yields 2-hydroxy-1,4-benzoquinone, which can then be coupled with N-alkylbenzene-1,2-diamines. clockss.org

Reduction: Reduction reactions can also be performed on derivatives of this compound. Catalytic hydrogenation is a common method for reducing nitro groups in precursors to form the diamine itself. evitachem.com For instance, the reduction of N-substituted nitroanilines using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is a key step in the synthesis of N-substituted benzene-1,2-diamines. mdpi.com Other reducing agents like sodium borohydride and lithium aluminum hydride can also be employed to yield primary amines or other reduced derivatives. evitachem.comsmolecule.com Tin(II) chloride has also been used for the reduction of aromatic nitro groups to form benzene-1,2-diamines. mdpi.com

| Transformation | Reagent(s) | Typical Product | Reference |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Nitroso compounds, Quinones | evitachem.comsmolecule.com |

| Reduction of Nitro Precursor | Catalytic Hydrogenation (Pd/C) | Amine | mdpi.com |

| Reduction of Nitro Precursor | Tin(II) Chloride | Amine | mdpi.com |

Mechanistic Studies of Advanced Derivatization Reactions

Mechanistic studies provide insight into the pathways of more complex derivatization reactions involving this compound. For example, the synthesis of benzimidazoles from N-substituted ortho-phenylenediamines is a well-established derivatization. mdpi.com This cyclization reaction is a cornerstone for creating biologically active molecules.

The formation of organocatalysts from benzene-1,2-diamine derivatives often involves a sequence of reactions, each with its own mechanistic considerations. A four-step synthesis of bifunctional, noncovalent organocatalysts involved:

Nucleophilic Aromatic Substitution: A 2-fluoronitrobenzene derivative reacts with a chiral diamine. mdpi.com

Selective Alkylation: The primary amino group is alkylated. mdpi.com

Reduction: The aromatic nitro group is reduced to an amine. mdpi.com

Final Derivatization: The newly formed primary aromatic amine is functionalized via acylation, sulfonation, reductive alkylation, or arylation. mdpi.com

Each of these steps proceeds through well-understood reaction mechanisms, allowing for the rational design and synthesis of complex catalyst structures. The study of these reaction sequences contributes to a deeper understanding of the reactivity of the this compound scaffold.

Strategic Applications of this compound in Advanced Materials Precursor Chemistry

This compound, an aromatic diamine featuring a benzyl substituent, is a versatile chemical building block with significant potential in the synthesis of advanced materials. evitachem.com Its unique structure, combining the reactive ortho-diamine functionality with the steric and electronic influence of the benzyl group, makes it a valuable precursor for a range of high-performance polymers and functional organic molecules. ontosight.ai This article explores the strategic applications of this compound in the fields of polymeric systems, supramolecular chemistry, organic electronics, and responsive materials.

Computational and Theoretical Studies of N Benzylbenzene 1,2 Diamine

Quantum Chemical Investigations of Electronic Structure

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. Th nih.gove energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). Th mdpi.come energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A mdpi.com smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Fo nih.govr N-Benzylbenzene-1,2-diamine, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine ring, particularly on the nitrogen atoms with their lone pairs of electrons. Conversely, the LUMO would likely be distributed over the benzyl (B1604629) group's aromatic ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

< nih.govdiv class="table-container">

| Parameter | Significance in Chemical Reactivity |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher energy levels suggest a stronger tendency to act as a nucleophile. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower energy levels suggest a stronger tendency to act as an electrophile. |

| ΔE (HOMO-LUMO Energy Gap) | Represents the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. |

Understanding the distribution of electron density within a molecule is key to predicting its behavior in chemical reactions. Computational methods provide several ways to quantify this distribution.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. Wh uni-muenchen.deile known to be basis-set dependent, it provides a qualitative picture of charge distribution. For N-Benzylbenzene-1,2-diamine, Mulliken charge calculations would likely show a significant negative charge on the two nitrogen atoms due to their high electronegativity and lone pairs, identifying them as primary sites for electrophilic attack. The hydrogen atoms of the amine groups would correspondingly carry a partial positive charge.

The Fukui function , f(r), is a more sophisticated descriptor of reactivity derived from Density Functional Theory. It wikipedia.org identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack by quantifying the change in electron density at a specific site when the total number of electrons in the system changes.

* wikipedia.orgscm.comf+(r) corresponds to an attack by a nucleophile (electron donation) and highlights the most electrophilic sites.

f-(r) corresponds to an attack by an electrophile (electron acceptance) and points to the most nucleophilic sites.

For N-Benzylbenzene-1,2-diamine, the Fukui functions would be expected to confirm that the nitrogen atoms and certain carbons on the phenylenediamine ring are the most nucleophilic centers (highest f- values).

| Parameter | Definition and Use in Reactivity Prediction |

|---|---|

| Mulliken Atomic Charges | Assigns a partial charge to each atom, helping to identify electron-rich (negative) and electron-poor (positive) regions of the molecule. |

| Fukui Function (f(r)) | A local reactivity descriptor that indicates the propensity of a site within a molecule to accept or donate electrons, thereby identifying the most probable sites for electrophilic or nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

N-Benzylbenzene-1,2-diamine is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. This is typically done by systematically rotating key dihedral angles, such as the C-C-N-C angle involving the benzyl group and the amine, and calculating the potential energy at each step. This process reveals the lowest-energy (most stable) conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By researchgate.net solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes, offering a picture of how the molecule behaves in a solution or other environment. Fo kummerlaender.eunih.govr N-Benzylbenzene-1,2-diamine, MD simulations could be used to understand the flexibility of the benzyl group, the dynamics of intramolecular hydrogen bonding between the two amine groups, and how the molecule's shape changes over time at a given temperature.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.

F rsc.orgmdpi.comor N-Benzylbenzene-1,2-diamine, theoretical calculations would predict the chemical shifts for all unique hydrogen and carbon atoms. These predicted values can then be compared with experimental spectra to confirm the molecular structure and assign specific signals to the correct atoms. Such calculations are powerful for distinguishing between isomers or confirming the site of substitution. Th rsc.orge accuracy of these predictions often improves when solvent effects are included in the calculation.

< github.iodiv class="table-container">

| Atom Type | Expected ¹H Chemical Shift Region (Qualitative) | Expected ¹³C Chemical Shift Region (Qualitative) |

|---|---|---|

| Aromatic C-H (both rings) | Downfield region, characteristic of aromatic protons. | Aromatic region, with variations based on substitution. |

| Methylene (B1212753) (-CH2-) | Intermediate region, influenced by adjacent N and phenyl groups. | Aliphatic region, shifted downfield by adjacent N atom. |

| Amine (N-H) | Variable, broad signals, position dependent on solvent and concentration. | N/A |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DF nih.govT calculations can compute these vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. Th nih.gove calculated spectrum can be used to assign the observed bands to specific molecular motions, such as stretching, bending, or torsional modes.

F researchgate.netor N-Benzylbenzene-1,2-diamine, a vibrational analysis would predict the frequencies for characteristic functional groups. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in calculations and the absence of environmental effects, so calculated frequencies are often scaled by an empirical factor for better agreement.

< theaic.orgdiv class="table-container">

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| N-H Stretching (Amine) | 3300-3500 | IR active, often broad |

| Aromatic C-H Stretching | 3000-3100 | IR and Raman active |

| Aliphatic C-H Stretching (-CH2-) | 2850-3000 | IR and Raman active |

| C=C Aromatic Ring Stretching | 1450-1650 | IR and Raman active |

| N-H Bending (Amine) | 1550-1650 | IR active |

| C-N Stretching | 1250-1350 | IR active |

| Aromatic C-H Out-of-Plane Bending | 690-900 | Strong in IR |

UV-Visible Absorption and Emission Predictions

The electronic absorption and emission spectra of aromatic compounds such as 4-Benzylbenzene-1,2-diamine are determined by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these properties. researchgate.net The calculations can provide information on the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the transitions, which relate to the intensity of the absorption.

For a molecule like this compound, the UV-Visible spectrum is expected to be influenced by the π-conjugated system of the benzene (B151609) ring, the electron-donating amino groups, and the benzyl substituent. The electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the phenylenediamine moiety, while the LUMO may be distributed across the entire molecule.

A hypothetical table of predicted UV-Visible absorption and emission data for this compound, based on typical results from TD-DFT calculations on analogous molecules, is presented below.

| Parameter | Predicted Value | Transition |

| Max Absorption Wavelength (λmax) | 300-320 nm | π-π* |

| Molar Extinction Coefficient (ε) | High | Allowed |

| Emission Wavelength (λem) | 350-380 nm | Fluorescence |

| Stokes Shift | 50-60 nm | - |

Note: This table is illustrative and not based on reported experimental or calculated data for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the characterization of transition states. mit.edu

For this compound, theoretical studies can elucidate the mechanisms of reactions involving the amino groups, such as condensations, and electrophilic aromatic substitutions on the benzene ring. Density Functional Theory (DFT) calculations can be used to model the geometry of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For example, in the formation of benzimidazoles from o-phenylenediamines, computational modeling can help to understand the step-wise process of cyclization and dehydration. Theoretical investigations on the reactivity of o-phenylenediamine (B120857) have shown that the amino groups play a crucial role in directing the outcome of reactions. rsc.org Similar principles would apply to this compound, with the benzyl group potentially influencing the electronic properties and steric accessibility of the reactive sites.

Many reactions involving substituted benzene derivatives exhibit regioselectivity, and computational methods can provide a quantitative basis for understanding these preferences. In the case of this compound, electrophilic substitution reactions could occur at different positions on the aromatic ring. The directing effects of the amino and benzyl groups would determine the preferred site of substitution.

Theoretical calculations can determine the relative energies of the possible intermediates formed during the reaction. The transition state leading to the most stable intermediate is typically the lowest in energy, thus indicating the most likely reaction pathway and the major product. For instance, the calculation of activation barriers for different pathways can explain the observed regioselectivity. researchgate.net

Similarly, if a reaction involving this compound can lead to stereoisomers, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred stereoisomer can be identified. These types of studies are crucial for designing selective synthetic routes.

Advanced Analytical Methodologies for N Benzylbenzene 1,2 Diamine and Its Research Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Benzylbenzene-1,2-diamine and its products in solution. This non-destructive technique provides detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule.

2D-NMR Techniques for Complex Structure Elucidation (e.g., HSQC, HMBC)

Two-dimensional NMR (2D-NMR) experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules derived from this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org In an HSQC spectrum of this compound, cross-peaks would definitively link the signals of the methylene (B1212753) protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon, simplifying the assignment of the crowded aromatic region of the spectrum. columbia.educolumbia.edu This technique is significantly more sensitive than traditional ¹³C NMR experiments. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edulibretexts.orgcolumbia.edu This is crucial for piecing together the molecular skeleton. For instance, in this compound, an HMBC spectrum would show correlations from the methylene protons to the carbons of the benzyl (B1604629) group's aromatic ring and to the carbons of the diamine-substituted ring, confirming the link between the two aromatic systems. ipb.pt The absence of a one-bond correlation helps to distinguish these from HSQC signals. columbia.edu

Table 1: Predicted 2D-NMR Correlations for this compound This table is illustrative and based on the expected chemical structure.

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (¹J) | Correlated Carbons (¹³C) via HMBC (²J, ³J) |

|---|---|---|

| Methylene (-CH₂-) | Methylene Carbon | Benzyl Ring C1, Diamine Ring C4 |

| Amine (-NH₂/-NH-) | - | Diamine Ring C1, C2 |

| Benzyl Ring Protons | Corresponding Benzyl Ring Carbons | Adjacent and distant Benzyl Ring Carbons |

| Diamine Ring Protons | Corresponding Diamine Ring Carbons | Adjacent and distant Diamine Ring Carbons |

Solid-State NMR for Polymer and Supramolecular Structures

For materials derived from this compound that are insoluble, such as cross-linked polymers (e.g., polyamides, polyimides) or highly ordered supramolecular assemblies, solid-state NMR (ssNMR) is an essential analytical tool. nih.govnsf.gov Unlike solution-state NMR, ssNMR can analyze samples in their solid form, providing insights into molecular structure, packing, and dynamics in the solid phase. nsf.govresearchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions that broaden signals in solids, yielding high-resolution spectra. st-andrews.ac.uk By analyzing chemical shifts and relaxation times, ssNMR can differentiate between crystalline and amorphous regions within a polymer, characterize the extent of cross-linking, and probe intermolecular interactions, such as hydrogen bonding, that define supramolecular architectures. researchgate.netelsevierpure.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its reaction products with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound. For this compound (C₁₃H₁₄N₂), the calculated exact mass is 198.1157, a value readily verifiable by HRMS. nih.gov

Furthermore, HRMS provides detailed information about the molecule's structure through fragmentation analysis. In the mass spectrum of this compound, characteristic fragment ions are observed. The most prominent peaks often correspond to stable fragments, such as the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments related to the aminophenyl moiety. nih.gov

Table 2: Key GC-MS Fragmentation Data for N¹-Benzylbenzene-1,2-diamine

| m/z Value | Relative Intensity | Probable Fragment Identity |

|---|---|---|

| 107 | Top Peak | [C₇H₉N]⁺ |

| 80 | 2nd Highest | [C₆H₆N]⁺ |

| 91 | 3rd Highest | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from PubChem. nih.gov

Application in Reaction Monitoring and Mechanism Elucidation

The precision of HRMS makes it an ideal technique for real-time reaction monitoring. By continuously analyzing aliquots from a reaction mixture, chemists can track the disappearance of reactants and the formation of intermediates and products by monitoring their exact masses. This allows for precise determination of reaction kinetics and optimization of reaction conditions. For syntheses involving this compound, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to follow the conversion to products like benzimidazoles or Schiff bases, helping to elucidate the reaction mechanism by identifying transient intermediates.